1-(4-Fluorobenzyl)-5-phenyl-1H-pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-5-phenylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c18-14-8-6-12(7-9-14)11-20-16(10-15(19-20)17(21)22)13-4-2-1-3-5-13/h1-10H,11H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBDTAPGBXPGEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2CC3=CC=C(C=C3)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Types of Reactions
1-(4-Fluorobenzyl)-5-phenyl-1H-pyrazole-3-carboxylic acid can undergo several chemical reactions:
- Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
- Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
- Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
- Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
- Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
- Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high purity and yield.
Chemical Reactions Analysis
1-(4-Fluorobenzyl)-5-phenyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Structural Characteristics
The molecular formula of 1-(4-Fluorobenzyl)-5-phenyl-1H-pyrazole-3-carboxylic acid is with a molecular weight of approximately 296.3 g/mol. The compound features a pyrazole ring, which is known for its significant role in various pharmacological activities. The presence of the fluorobenzyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .
Antiviral and Antimicrobial Properties
Recent studies have highlighted the antiviral and antimicrobial properties of pyrazole derivatives, including 1-(4-fluorobenzyl)-5-phenyl-1H-pyrazole-3-carboxylic acid. These compounds have shown effectiveness against various pathogens, making them candidates for developing new antiviral agents. For instance, pyrazoles have been reported to inhibit viral replication and bacterial growth through multiple mechanisms, including enzyme inhibition .
Anti-inflammatory and Analgesic Effects
The compound has also demonstrated anti-inflammatory and analgesic activities in preclinical models. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a critical role in the inflammatory process. By targeting these enzymes, such compounds can reduce pain and inflammation effectively .
Inhibitory Activities on Enzymes
Inhibitory effects against xanthine oxidase and alkaline phosphatases have been observed with certain pyrazole derivatives. These activities are significant in managing conditions such as gout and other inflammatory diseases where uric acid levels are elevated .
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of various pyrazole derivatives, including 1-(4-fluorobenzyl)-5-phenyl-1H-pyrazole-3-carboxylic acid, against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Case Study 2: Anti-inflammatory Effects
In another study focused on anti-inflammatory properties, researchers evaluated the effects of this compound on carrageenan-induced paw edema in rats. The results showed a marked reduction in edema compared to control groups, suggesting its potential as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzyl)-5-phenyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations at Position 1
- Fluorobenzyl vs. Chlorobenzyl: 1-(4-Chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid (CID 53433078, ) replaces fluorine with chlorine. The larger atomic radius and higher lipophilicity (Cl: logP increment +0.71 vs. F: +0.14) may enhance membrane permeability but reduce solubility. Chlorine’s weaker electronegativity compared to fluorine could diminish electronic effects on aromatic stacking. 1-(2,4-Dichlorophenyl)-5-(4-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid (–15) features multiple chlorine atoms, increasing molecular weight (381.64 g/mol vs.
Substituent Variations at Position 5
- Phenyl vs. Methyl :
- Benzodioxol vs. Phenyl: 1-(4-Aminophenyl)-5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-3-carboxylic acid (CAS 957505-46-3, ) introduces a benzodioxol group, enhancing hydrogen-bonding capacity and electron-richness, which could improve receptor binding but reduce metabolic stability.
Substituent Variations at Position 3
- Carboxylic Acid vs. Ester/Amide: Ethyl 5-amino-1-(4-fluorobenzyl)-1H-pyrazole-3-carboxylate () replaces the carboxylic acid with an ethyl ester. Esters act as prodrugs, improving oral absorption but requiring hydrolysis for activation. 1-(4-Fluorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide () replaces the acid with an amide, altering solubility and target interactions (e.g., reduced ionization at physiological pH).
Comparative Data Table
Biological Activity
1-(4-Fluorobenzyl)-5-phenyl-1H-pyrazole-3-carboxylic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, synthesis methods, and structure-activity relationships (SAR) based on various studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 296.3 g/mol. It features a pyrazole ring, which is known for its ability to interact with various biological targets due to its heterocyclic nature. The presence of the 4-fluorobenzyl group enhances its lipophilicity, potentially improving its bioavailability.
Antiviral and Antimicrobial Properties
Recent studies have highlighted the antiviral and antimicrobial potential of pyrazole derivatives, including 1-(4-Fluorobenzyl)-5-phenyl-1H-pyrazole-3-carboxylic acid. For instance, compounds with similar structures have shown significant inhibitory effects against various viral strains and bacteria, indicating that this class of compounds may serve as effective agents in treating infections .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory properties of pyrazoles are well-documented. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. Studies have shown that modifications at the phenyl moiety can enhance these properties, making it a candidate for developing anti-inflammatory medications .
Enzyme Inhibition
1-(4-Fluorobenzyl)-5-phenyl-1H-pyrazole-3-carboxylic acid has demonstrated inhibitory activity against several enzymes, including xanthine oxidase and alkaline phosphatase. These enzymes are involved in oxidative stress and various metabolic pathways, respectively. The structure-activity relationship studies indicate that the introduction of electron-withdrawing groups at specific positions can significantly enhance enzyme inhibition .
Structure-Activity Relationship (SAR)
The SAR studies emphasize the importance of substituents on the pyrazole ring. For instance:
- Electron-withdrawing groups : Such as fluorine or nitro groups at the para position of the phenyl ring enhance biological activity by stabilizing the transition state during enzyme interactions.
- Hydrophobic interactions : The presence of bulky groups like benzyl enhances binding affinity to hydrophobic pockets within target proteins.
Table 1 summarizes key findings from SAR studies:
| Compound | Substituent | Biological Activity | IC50 (µM) |
|---|---|---|---|
| A | F | COX Inhibition | 12.5 |
| B | NO2 | Xanthine Oxidase Inhibition | 8.0 |
| C | CH3 | Antimicrobial Activity | 15.0 |
Case Study 1: Antiviral Activity
A study focused on the antiviral efficacy of pyrazole derivatives showed that certain modifications led to improved activity against influenza virus strains. The compound exhibited an inhibition percentage of over 50% at concentrations below 10 µM, indicating significant antiviral potential .
Case Study 2: Anti-inflammatory Effects
In another investigation, compounds similar to 1-(4-Fluorobenzyl)-5-phenyl-1H-pyrazole-3-carboxylic acid were tested for their anti-inflammatory effects in vitro. Results indicated a dose-dependent inhibition of COX enzymes, with some derivatives achieving over 70% inhibition at optimal concentrations .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 1-(4-Fluorobenzyl)-5-phenyl-1H-pyrazole-3-carboxylic acid?
The compound is typically synthesized via multi-step routes involving:
- Condensation reactions : Starting materials like 4-benzoyl-5-phenyl-2,3-furandione and hydrazine derivatives undergo cyclization to form the pyrazole core .
- Acid chloride formation : The carboxylic acid group is activated using reagents like SOCl₂ or PCl₅, enabling subsequent derivatization (e.g., esterification via the Schotten-Baumann method with alcohols) .
- Cross-coupling reactions : Palladium-catalyzed Suzuki-Miyaura couplings introduce aryl groups, as seen in analogous pyrazole syntheses using phenylboronic acids and Pd(PPh₃)₄ catalysts .
Q. How is the structural integrity of the compound validated experimentally?
- Spectroscopic techniques :
- ¹H/¹³C NMR : Chemical shifts for the pyrazole ring protons (δ 6.5–8.5 ppm) and fluorobenzyl group (δ 4.5–5.5 ppm for benzylic CH₂) confirm connectivity .
- IR spectroscopy : Stretching frequencies near 1700 cm⁻¹ (C=O) and 1250 cm⁻¹ (C-F) validate functional groups .
- X-ray crystallography : Single-crystal studies resolve bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles between aromatic rings, ensuring geometric accuracy .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in pyrazole ring formation?
Contradictions in yields (e.g., 40–70% in analogous syntheses) often stem from:
- Solvent effects : Replacing polar aprotic solvents (DMF) with toluene or THF may reduce side reactions .
- Temperature control : Gradual heating (60–80°C) during cyclization improves regioselectivity .
- Catalyst loading : Increasing Pd(PPh₃)₄ from 2 mol% to 5 mol% enhances coupling efficiency for aryl boronic acids .
Q. What analytical approaches resolve discrepancies in spectroscopic data during structural elucidation?
- 2D NMR (COSY, HSQC) : Differentiates between regioisomers by correlating proton-proton and proton-carbon couplings .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₇H₁₃FN₂O₂) when isotopic patterns conflict with expected fragmentation .
- Dynamic NMR experiments : Detects rotational barriers in fluorobenzyl groups that may obscure proton splitting .
Q. How are derivatives of this compound designed and evaluated for biological activity?
- Derivatization strategies :
- Amide/ester formation : Reacting the acid chloride with amines or hydrazines yields analogues for structure-activity relationship (SAR) studies .
- Heterocyclic fusion : Cyclization with hydrazines generates pyrazolopyridazinones, enhancing π-stacking interactions in target binding .
- Biological assays :
- Antibacterial screening : MIC assays against E. coli and S. aureus assess potency, with logP adjustments (via substituents) optimizing membrane permeability .
- Molecular docking : Pyrazole derivatives are docked into enzyme active sites (e.g., carbonic anhydrase IX) to predict binding modes and guide synthetic prioritization .
Methodological Considerations
- Purification challenges : Column chromatography using silica gel (hexane/EtOAc gradients) resolves polar byproducts, while recrystallization from ethanol improves purity .
- Stability testing : Accelerated degradation studies (40°C/75% RH) monitor hydrolytic susceptibility of the ester/carboxylic acid groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
